3-(tert-Butylamino)propane-1,2-diol

Chiral Purity Optical Rotation Timolol Intermediate

Synthetic inefficiency from selecting the wrong amino alcohol stereochemistry or analog increases API manufacturing costs. This racemic intermediate is the established precursor for timolol maleate via classical resolution, avoiding the high cost of enantiopure starting materials. - **Steric Bulk**: tert-butyl group enhances nucleophilicity and conformational rigidity, directly impacting chiral resolution yields. - **Analytical Standard**: Validated as a model analyte for HPLC method development (UV, RI, ELSD). - **Catalytic Scaffold**: Starting point for chiral ligands in asymmetric catalysis (up to 88% ee reported for analogous systems).

Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
CAS No. 22741-52-2
Cat. No. B3395246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butylamino)propane-1,2-diol
CAS22741-52-2
Molecular FormulaC7H17NO2
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(CO)O
InChIInChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3
InChIKeyJWBMVCAZXJMSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile and Procurement Overview


3-(tert-Butylamino)propane-1,2-diol (CAS 22741-52-2, molecular formula C₇H₁₇NO₂, molecular weight 147.22 g/mol) is a racemic amino alcohol featuring a tert-butylamino substituent on a 1,2-propanediol backbone . It is primarily recognized as a key intermediate in the synthesis of the non-selective beta-blocker timolol maleate, where its chiral center ultimately defines the stereochemistry of the active pharmaceutical ingredient [1]. The compound is also investigated as a chiral model analyte for chromatography method development and as a scaffold for chiral ligands in asymmetric catalysis, though its most established industrial-scale application remains as a cost-effective precursor in racemic or enantiomerically resolved timolol manufacturing routes [1][2].

Primary Workflow Racemic timolol intermediate synthesis Supports classical resolution routes to (S)-timolol maleate
Stereochemical Form Racemic mixture (optically inactive) Deliberate choice for cost-sensitive resolution-based manufacturing
Analytical Utility Chiral reference standard for method development Model analyte for chiral HPLC detector validation
Ligand Scaffold Sterically hindered chiral ligand precursor May support enantioselective catalyst design studies

Why Generic Amino Alcohol Substitution Fails


Treating 3-(tert-butylamino)propane-1,2-diol as a simple, interchangeable 'amino diol' ignores critical performance parameters that directly impact synthesis outcomes. The steric bulk of the tert-butyl group, compared to smaller N-alkyl analogs such as ethyl or n-butyl, significantly alters nucleophilicity and the conformational rigidity of downstream intermediates, factors that can govern both reaction yields and the efficiency of subsequent chiral resolutions [1][2]. Furthermore, the racemic nature of CAS 22741-52-2 is a deliberate procurement choice in routes that rely on classical resolution, whereas routes employing enantiomerically pure (S)-3-(tert-butylamino)propane-1,2-diol (CAS 30315-46-9) bypass this step but carry a higher cost. Selecting an incorrect stereochemical form or an analog with insufficient steric bulk directly leads to reduced synthetic efficiency, higher impurity profiles, and ultimately a more expensive API manufacturing process [2].

N-Alkyl steric bulk is not interchangeable Smaller N-ethyl or N-butyl analogs alter nucleophilicity and intermediate conformation, potentially reducing downstream yield and resolution efficiency.
Enantiomeric form defines synthetic route cost The racemate requires a resolution step; the (S)-enantiomer (CAS 30315-46-9) bypasses this but carries higher procurement cost. Forms are not directly substitutable.
Physical property differences affect processing Higher boiling point (ΔTb ≈ 13°C vs. N-ethyl analog) impacts distillation purification and thermal stability during synthesis; may shift recovery profiles.

Quantitative Differentiation from Closest Analogs


Optical Rotation: Racemic vs. (S)-Enantiomer Purity Gate

The racemic mixture CAS 22741-52-2 is optically inactive by definition, exhibiting a specific rotation of approximately 0°. In contrast, the (S)-enantiomer (CAS 30315-46-9) shows a consistent specific rotation of [α]²⁰D = -30° (c = 2, 1 M HCl) . This parameter serves as an immediate, quantitative gate for procurement: any batch of CAS 30315-46-9 that deviates from this value indicates optical impurity or degradation, a risk not applicable to the racemic compound. The choice between racemic and enantiomerically pure intermediate directly determines whether a costly chiral resolution step is required later in the synthesis of (S)-timolol maleate [1].

Optical rotation gate
Head-to-head
Racemic: [α]²⁰D ≈ 0°
(S): [α]²⁰D = −30° (c = 2, 1 M HCl)
Defines acceptable stereochemical identity for each procurement form
Deviation in (S)-enantiomer indicates optical impurity; racemate not subject to this test
Chiral Purity Optical Rotation Timolol Intermediate Pharmaceutical Analysis

Comparative Yield in Timolol Synthesis

In the published synthesis of timolol, the condensation of tert-butylamine with a protected glycidol equivalent yields racemic dl-3-tert-butylamino-1,2-propanediol (the target compound) in 70.9% yield [1]. When this intermediate is carried forward, racemic timolol is obtained in 53% yield. While direct comparative yield data for the analogous reaction using n-butylamine or ethylamine under identical conditions is not published, the use of tert-butylamine is deliberate: the steric hindrance of the tert-butyl group has been shown in medicinal chemistry to be critical for achieving the desired beta-blocker pharmacophore conformation [2]. Substituting with a less hindered amine would likely produce a compound with different pharmacokinetic properties, rendering it unsuitable for the same synthetic endpoint.

Synthetic yield context
Class-level
70.9% yield reported for racemic intermediate formation
Supports route-specific yield expectations with tert-butylamine
Direct comparator yields for N-ethyl/N-butyl analogs not published
Timolol Maleate Synthetic Yield Process Chemistry Intermediate Comparison

Chiral Ligand Exchange Chromatography Performance

In a comparative evaluation of four HPLC detectors for chiral nonaromatic alcohols, (R,S)-3-tert-butylamino-1,2-propanediol was selected alongside (R,S)-glycidol and (R,S)-1-(4-morpholino)-2-octanol as a model analyte for method validation [1]. The study achieved a one-day validation for the (S)-enantiomer with each detector and determined limits of quantitation. While the paper compares detector sensitivity rather than analyte properties, its selection of this compound over simpler 1,2-diols underscores its relevance as a benchmark compound for chiral separation method development, likely due to its intermediate polarity and the presence of the amine group facilitating ligand exchange interactions.

Chiral HPLC benchmark
Supporting evidence
Validated as model analyte with UV, polarimetric, RI, and ELSD detectors
Supports method development as a chiral amino alcohol reference
Detector comparison study; selected for intermediate polarity and ligand-exchange behavior
Chiral Separation HPLC Ligand Exchange Chromatography Detection Sensitivity

Boiling Point vs. N-Ethyl Analog

The predicted boiling point of 3-(tert-butylamino)propane-1,2-diol is 262.4 °C at 760 mmHg , compared to 249.7 °C for the N-ethyl analog, 3-(ethylamino)propane-1,2-diol . This 12.7 °C difference, while modest, is significant during purification by distillation or in processes where thermal stability is a concern. The higher boiling point of the tert-butyl derivative correlates with its increased molecular weight (147.22 vs. 119.16 g/mol) and suggests lower volatility, which can be an advantage in high-temperature synthetic steps or in formulations where evaporative loss must be minimized.

Boiling point comparison
Cross-study
262.4 °C (tert-butyl) vs. 249.7 °C (N-ethyl); ΔTb = 12.7 °C
May support selection where higher thermal stability or lower volatility is preferred
Predicted values at 760 mmHg; experimental verification recommended
Boiling Point Physical Properties Purification Volatility

Validated Application Scenarios


Racemic Timolol Intermediate with Classical Resolution

The racemic compound serves as a direct precursor in the established synthetic route to timolol maleate, where it is condensed with a morpholino-thiadiazole derivative to yield racemic timolol in 53% yield [1]. This route is economically favored when a classical resolution step using chiral tartaric acid derivatives is planned to isolate the active (S)-enantiomer. Procuring the racemic intermediate avoids the higher cost of enantiomerically pure starting materials while maintaining acceptable overall process yields [2].

Chiral Reference Standard for HPLC Validation

The compound, specifically its (S)-enantiomer, has been validated as a model analyte for HPLC method development using UV, polarimetric, refractive index, and evaporative light scattering detectors [3]. Laboratories developing in-process control methods for chiral amino alcohols can use this compound as a benchmark to assess detector linearity, sensitivity, and limits of quantitation, leveraging its well-characterized chromatographic behavior on chiral stationary phases.

Scaffold for Sterically Hindered Chiral Ligands

The tert-butylamino group provides significant steric bulk that is essential for inducing enantioselectivity in metal-catalyzed reactions. While direct comparative catalytic data is limited, the compound's structural similarity to the chiral portion of timolol—which has been successfully derivatized into organocatalysts for enantioselective α-hydroxylation of β-keto esters (achieving up to 88% ee) [4]—supports its use as a starting point for designing new ligands where steric hindrance is a critical design parameter.

Chromatographic Ligand for 1,2-Diol Separation

(S)-3-(tert-Butylamino)propane-1,2-diol has been reported as a chiral ligand in ligand-exchange micellar electrokinetic chromatography for the separation of enantiomers of compounds containing 1,2-diol structures [5]. Its ability to form ternary complexes with borate and analytes makes it a specialty tool for analytical laboratories tasked with resolving chiral diols that are poorly separated by conventional methods.

Application
Selection Property
Validation Focus
Racemic timolol intermediate with classical resolution
Racemic stereochemistry for cost-effective resolution route
Resolution step yield and enantiomeric purity of final API
Chiral reference standard for HPLC validation
Well-characterized chiral amino alcohol with published method context
Detector linearity, LLOQ, and method reproducibility on chiral stationary phases
Scaffold for sterically hindered chiral ligands
Tert-butyl steric bulk for enantioselectivity design
Enantiomeric excess in model catalytic reactions
Chromatographic ligand for 1,2-diol separation
Ternary complex formation with borate for chiral diol resolution
Separation factor and resolution for target 1,2-diol enantiomers
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